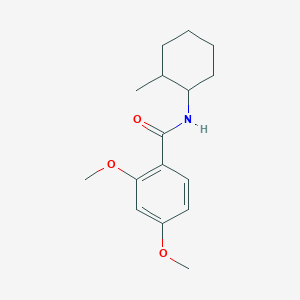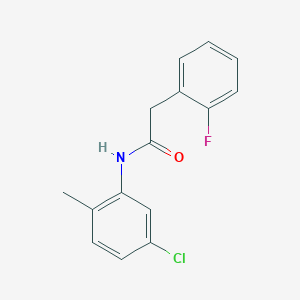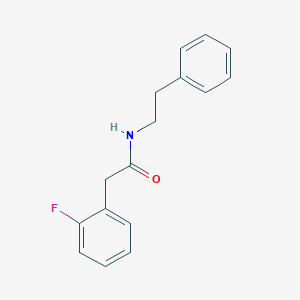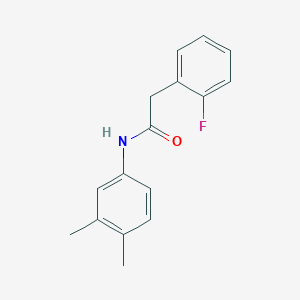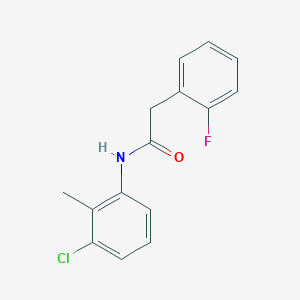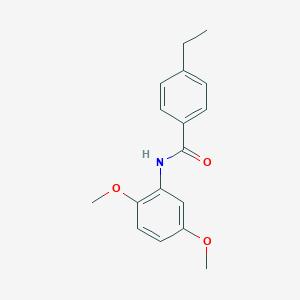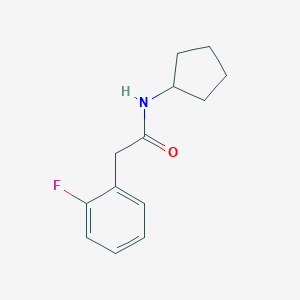
N-(4-bromo-3-methylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention among the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of cyclopropane carboxamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)cyclopropanecarboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)cyclopropanecarboxamide has been found to induce changes in the expression of various genes involved in cancer cell growth, proliferation, and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been found to exhibit antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-bromo-3-methylphenyl)cyclopropanecarboxamide in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, it exhibits a broad spectrum of biological activities, making it a versatile compound for studying various biological processes. However, one of the major limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for the research on N-(4-bromo-3-methylphenyl)cyclopropanecarboxamide. One of the areas of interest is to study its potential applications in combination therapy with other anticancer drugs. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, research is needed to optimize its synthesis process to improve its yield and solubility. Lastly, more studies are needed to evaluate its safety and toxicity profile.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)cyclopropanecarboxamide is a promising compound with potential applications in the field of medicinal chemistry. Its potent anticancer activity, anti-inflammatory, antifungal, and antibacterial properties make it a versatile compound for studying various biological processes. However, further research is needed to fully understand its mechanism of action, identify its molecular targets, and optimize its synthesis process.
Synthesis Methods
The synthesis of N-(4-bromo-3-methylphenyl)cyclopropanecarboxamide involves the reaction between 4-bromo-3-methylbenzoyl chloride and cyclopropanecarboxylic acid amide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The yield of the synthesis process is approximately 70%.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)cyclopropanecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory, antifungal, and antibacterial properties.
properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H12BrNO/c1-7-6-9(4-5-10(7)12)13-11(14)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,13,14) |
InChI Key |
YKRUYDAAHNRHNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CC2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



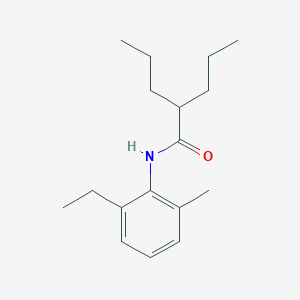

![[1,1'-Biphenyl]-4-yl 2,4-dimethoxybenzoate](/img/structure/B290361.png)
